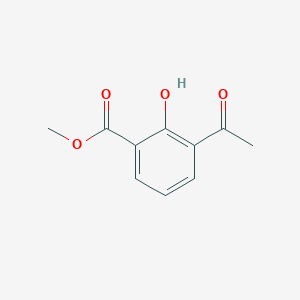

Methyl 3-acetyl-2-hydroxybenzoate

Vue d'ensemble

Description

Methyl 3-acetyl-2-hydroxybenzoate, also known as Methyl salicylate, is a natural organic compound that is commonly found in wintergreen oil, sweet birch oil, and other plants. It is widely used in the pharmaceutical industry as a flavoring agent, an analgesic, and an anti-inflammatory drug. The compound has been the subject of extensive scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.

Applications De Recherche Scientifique

Chemical Characterization and Natural Derivation

A notable study by Park et al. (2009) isolated a paraben derivative, methyl 3-acetyl-4-hydroxybenzoate, from the seeds of Lithospermum erythrorhizon. This discovery marked the first isolation of such a compound from nature, revealing the potential for sourcing novel compounds from botanical specimens for various scientific applications (Park et al., 2009).

Pharmaceutical and Cosmetic Preservative Insights

Research into methyl 4-hydroxybenzoate, commonly used as a preservative in cosmetics and pharmaceuticals, showcases the chemical's structural and interactive properties. Sharfalddin et al. (2020) conducted a comprehensive study analyzing the crystal structure and molecular interactions, providing insight into the preservative's functionality at a molecular level (Sharfalddin et al., 2020).

Neuroprotective Potential

A groundbreaking study investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage, shedding light on potential therapeutic applications for neurodegenerative diseases. This research highlighted the compound's ability to mitigate oxidative stress and inhibit apoptosis in human neuroblastoma cells, suggesting a promising avenue for further exploration in neuroprotection (Cai et al., 2016).

Environmental Presence and Impact

Investigations into the environmental occurrence and impact of parabens, including methyl 3-acetyl-2-hydroxybenzoate derivatives, have grown. A review by Haman et al. (2015) compiled data on the aquatic presence, fate, and behavior of parabens, highlighting their ubiquity in water bodies and potential as weak endocrine disruptors. This comprehensive analysis emphasizes the need for ongoing monitoring and assessment of parabens in environmental contexts (Haman et al., 2015).

Mécanisme D'action

Target of Action

It’s structurally similar to methyl salicylate , which is known to interact with various enzymes and receptors in the body

Mode of Action

The exact mode of action of Methyl 3-acetyl-2-hydroxybenzoate is currently unknown. Based on its structural similarity to methyl salicylate , it may interact with its targets in a similar manner. Methyl salicylate is known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and other mediators of inflammation

Biochemical Pathways

It’s structurally similar to methyl salicylate , which is known to affect the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting this pathway, Methyl salicylate can reduce inflammation and pain

Pharmacokinetics

Based on its structural similarity to methyl salicylate , it’s plausible that it may have similar pharmacokinetic properties. Methyl salicylate is known to be well-absorbed through the skin and mucous membranes, and it’s metabolized primarily in the liver

Result of Action

Based on its structural similarity to methyl salicylate , it’s plausible that it may have similar effects. Methyl salicylate is known to reduce inflammation and pain by inhibiting the production of prostaglandins

Propriétés

IUPAC Name |

methyl 3-acetyl-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)7-4-3-5-8(9(7)12)10(13)14-2/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYIKEJEROJJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-acetyl-2-hydroxybenzoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2575960.png)

![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)

![5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2575975.png)

![(E)-{2-[(2,6-dichlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2575976.png)

![N-allyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2575978.png)

![3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2575982.png)

![(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2575983.png)